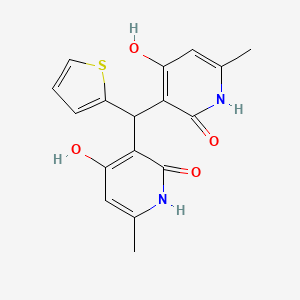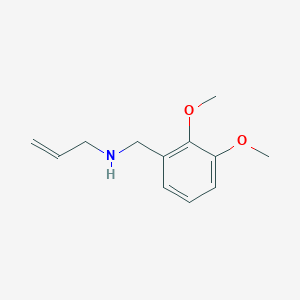
N-(2,3-dimethoxybenzyl)prop-2-en-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dimethoxybenzyl)prop-2-en-1-amine: is an organic compound with the molecular formula C12H17NO2 It is characterized by the presence of a benzyl group substituted with two methoxy groups at the 2 and 3 positions, and an amine group attached to a prop-2-en-1-yl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-(2,3-dimethoxybenzyl)prop-2-en-1-amine typically begins with commercially available 2,3-dimethoxybenzaldehyde and allylamine.
Reaction Steps:
Industrial Production Methods:
- Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N-(2,3-dimethoxybenzyl)prop-2-en-1-amine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced using hydrogenation catalysts like palladium on carbon to yield saturated amines.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and hydrogenation catalysts.
Substitution: Various nucleophiles such as halides, thiols, and amines.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Saturated amines.
Substitution: Substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- N-(2,3-dimethoxybenzyl)prop-2-en-1-amine is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology:
- The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry:
- This compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(2,3-dimethoxybenzyl)prop-2-en-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The exact pathways and targets depend on the specific application and context of use. For example, in antimicrobial studies, it may inhibit the growth of bacteria by interfering with cell wall synthesis or protein function.
Comparación Con Compuestos Similares
N-(2,3-dimethoxybenzyl)prop-2-en-1-amine: can be compared with other benzylamine derivatives, such as N-(2,3-dimethoxybenzyl)amine and N-(2,3-dimethoxybenzyl)prop-2-en-1-ol.
Uniqueness:
- The presence of the prop-2-en-1-yl chain and the specific substitution pattern on the benzyl group make this compound unique. These structural features contribute to its distinct chemical reactivity and potential applications.
Propiedades
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]prop-2-en-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-4-8-13-9-10-6-5-7-11(14-2)12(10)15-3/h4-7,13H,1,8-9H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGXMPJWROJJCMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CNCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-6-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridazine](/img/structure/B3012186.png)
![N-(2-methylbenzo[d]thiazol-5-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide](/img/structure/B3012189.png)
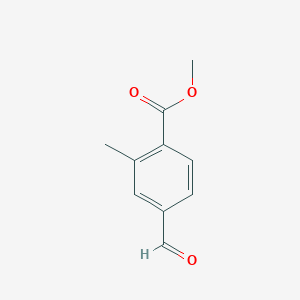
![3-Methyl-1-phenyl-2-[(prop-2-yn-1-yl)amino]butan-1-ol](/img/structure/B3012192.png)

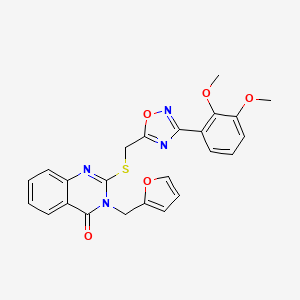
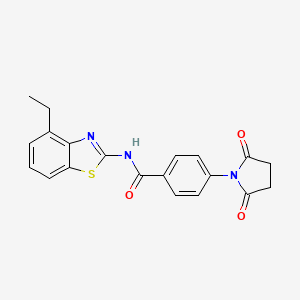
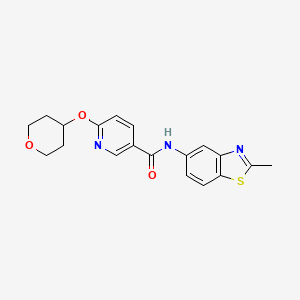
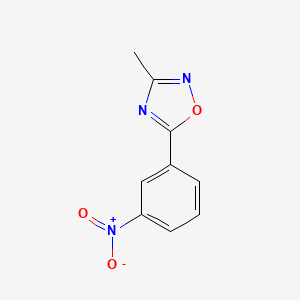
![7-Fluoro-3-[[1-(4-methyl-3-oxopyrazin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B3012200.png)
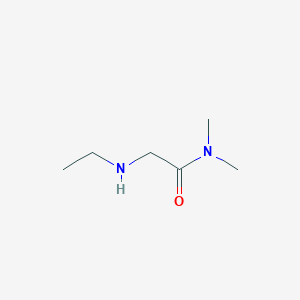
![2-bromo-5-fluoro-N-[2-(phenylsulfanyl)ethyl]pyridine-4-carboxamide](/img/structure/B3012204.png)
